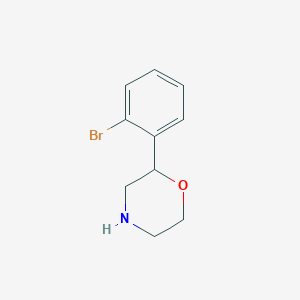

2-(2-Bromophenyl)morpholine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZGCDVZBPGIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625890 | |

| Record name | 2-(2-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097796-83-2 | |

| Record name | 2-(2-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Morpholine Ring System: a Fundamental Heterocycle in Chemical Science

The morpholine (B109124) ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in the field of medicinal chemistry. balmxy.comamtchem.com Its prevalence in numerous approved and experimental drugs underscores its significance. amtchem.com The unique physicochemical properties of the morpholine moiety, including its advantageous effects on solubility, metabolic stability, and pharmacokinetic profiles, make it a favored building block in drug design. amtchem.comcymitquimica.com

The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom allows morpholine-containing compounds to engage in various biological interactions, enhancing their potency and selectivity for specific molecular targets. balmxy.comamtchem.com This versatility has led to the classification of morpholine as a "privileged structure" in medicinal chemistry, signifying its recurring presence in successful drug candidates across a range of therapeutic areas. amtchem.com

Strategic Importance of Brominated Phenyl Moieties in Organic Synthesis

The incorporation of a brominated phenyl group into a molecule is a strategic decision in organic synthesis, offering a versatile handle for further chemical modifications. Bromine's presence on an aromatic ring, such as in the 2-bromophenyl group, provides a reactive site for a variety of cross-coupling reactions. These reactions are fundamental in constructing complex molecular frameworks from simpler precursors.

Furthermore, the bromine atom, as a halogen, can influence the electronic properties of the phenyl ring and, by extension, the entire molecule. This can impact the compound's reactivity, lipophilicity, and its ability to interact with biological targets. The strategic placement of a bromine atom can, therefore, be a key factor in the development of new bioactive compounds and functional materials.

Rationale for Academic Investigation of 2 2 Bromophenyl Morpholine

Conventional Synthetic Routes and Precursor Utilization

Conventional methods for synthesizing the this compound scaffold rely on established organic chemistry reactions, primarily involving the formation of the morpholine ring from acyclic precursors or the attachment of the phenyl group to a pre-existing morpholine structure.

Ring-Closing Strategies in Morpholine Synthesis

The construction of the morpholine ring is a fundamental step that can be achieved through several classical cyclization strategies. A common approach involves the cyclization of N-substituted diethanolamines or related amino alcohols. For instance, a general and efficient method for creating substituted morpholines is the reaction of 1,2-amino alcohols with agents like chloroacetyl chloride. chemrxiv.org Another established route is the intramolecular cyclization of haloalkoxy amines, which can be formed by the ring-opening of activated aziridines with halogenated alcohols, followed by a base-mediated ring closure. researchgate.netbeilstein-journals.org

A direct and industrially relevant method involves the reaction of a substituted aniline (B41778) with an excess of 2-chloroethyl ether, which acts as both a reactant and a solvent. This mixture is heated under alkaline conditions to directly form the N-phenyl morpholine ring. google.com While broadly applicable, the regioselectivity for producing a 2-substituted morpholine versus an N-substituted one depends heavily on the precursors chosen. For 2-substituted morpholines, strategies often begin with a precursor already containing the desired C2-substituent, such as a substituted styrene (B11656) or amino alcohol. For example, the reaction of β-hydroxy N-allylsulfonamides can undergo oxyamination to yield morpholine structures. nih.gov

Iron-catalyzed ring-closing C-O/C-O bond metathesis has also been reported as a method for synthesizing morpholines from aliphatic diethers, representing a less common but effective ring-closing strategy. ethz.ch

Approaches Involving Aryl Halide Precursors

The introduction of the 2-bromophenyl moiety often utilizes precursors where this group is already present. A primary method is the nucleophilic substitution reaction between an aryl halide and a suitable amine. For the related compound 4-(2-bromophenyl)morpholine, a typical synthesis involves the nucleophilic aromatic substitution (SNAr) of a 2-bromophenyl halide with morpholine, often in a polar aprotic solvent with a base like potassium carbonate.

For the synthesis of 2-substituted phenylmorpholines, a key precursor is a substituted styrene. Specifically, the synthesis of a chiral aziridine (B145994) precursor to this compound utilizes 2-bromostyrene (B128962) as a starting material. orgsyn.org Another critical type of precursor is the α-bromo ketone. The compound 2-bromo-1-(2-bromophenyl)ethanone, prepared from the corresponding methyl ketone, serves as a valuable starting material for building the morpholine ring with the desired phenyl substituent at the C2 position. researchgate.net The reaction of such α-haloketones with aminoethanol derivatives is a classical and effective route to 2-aryl-morpholines.

Table 1: Key Precursors in Conventional Synthesis

| Precursor Type | Specific Example | Synthetic Application | Reference |

|---|---|---|---|

| Substituted Styrene | 2-Bromostyrene | Starting material for creating the C2-substituted heterocyclic ring. | orgsyn.org |

| α-Bromo Ketone | 2-Bromo-1-(2-bromophenyl)ethanone | Reacts with aminoethanols to form the substituted morpholine ring. | researchgate.net |

| Aryl Halide | 2-Bromophenyl halide | Used in SNAr reactions with morpholine for N-aryl derivatives. | |

| Amino Alcohol | N-substituted ethanolamines | Undergo cyclization to form the core morpholine structure. | chemrxiv.org |

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry offers more sophisticated tools for the preparation of this compound, focusing on efficiency, selectivity, and milder reaction conditions through catalysis.

Transition Metal-Catalyzed Coupling Reactions in Phenylic Moiety Introduction

Transition metal catalysis is pivotal for constructing the C-C and C-N bonds required for 2-aryl morpholines. Palladium-catalyzed reactions are particularly prominent. One key strategy is the Pd-catalyzed carboamination, which can form the morpholine ring by reacting a substituted ethanolamine (B43304) derivative with an aryl bromide. nih.gov This method generates the heterocycle in a single stereoisomer. The mechanism likely involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by Pd-N bond formation and subsequent aminopalladation and reductive elimination. nih.gov

Nickel-catalyzed cross-coupling reactions also provide an effective means for aryl amination, for instance, coupling morpholine with bromobenzene (B47551) to yield 4-phenylmorpholine (B1362484) with high efficiency. nih.gov Such methods, often enhanced by photoredox or electrochemical assistance, are part of the expanding toolkit for C-N bond formation. nih.gov These catalytic systems are advantageous due to their high tolerance for various functional groups and their ability to activate less reactive halides. niscpr.res.in

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net The synthesis of various morpholine derivatives has been shown to benefit significantly from microwave assistance. mdpi.comijapbc.comdergipark.org.tr For example, the formation of Schiff bases from morpholine-containing sulfonamides, a reaction that takes 12-18 hours with conventional heating, can be completed in just 4-6 minutes under microwave irradiation. ijapbc.com Similarly, the one-pot synthesis of 2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives is significantly faster (1 hour vs. 10 hours) when using microwave heating. researchgate.net While direct examples for this compound are not extensively detailed, these protocols demonstrate the potential for rapid synthesis of the core structure or related derivatives, which could be adapted for the target compound. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Schiff Base Synthesis (Morpholine derivative) | 12-18 hours | 4-6 minutes | ijapbc.com |

| Thiazolone Synthesis (from Morpholine) | 10 hours | 1 hour | researchgate.net |

Regioselective and Stereoselective Synthesis of this compound and Related Enantiomers

The synthesis of a specific enantiomer of this compound is crucial for pharmacological applications, demanding precise control over stereochemistry. Enantioselective synthesis aims to produce a single enantiomer from achiral or racemic precursors, often employing chiral catalysts or auxiliaries. libretexts.org

A highly relevant strategy for accessing chiral this compound involves the stereoselective synthesis of its precursors. A documented procedure describes the rhodium-catalyzed reaction between 2-bromostyrene and (R)-1-phenyl-2,2,2-trichloroethyl-N-mesyloxycarbamate to produce (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate with high diastereoselectivity (99:1 dr). orgsyn.org This chiral aziridine is a key intermediate that can be subsequently converted to the desired chiral morpholine derivative through ring-opening and cyclization.

General strategies for the stereoselective synthesis of substituted morpholines often rely on metal-catalyzed reactions. A palladium-catalyzed hydroamination reaction is used to form 2,5-disubstituted morpholines as a single diastereomer from carbamate-protected aziridines. rsc.org Similarly, a copper-promoted oxyamination of alkenes can produce aminomethyl-functionalized morpholines with excellent diastereoselectivity. nih.gov For enantioselective synthesis, chiral ligands are essential. The asymmetric addition of alkenylzincs to aldehydes, catalyzed by a camphor-derived chiral ligand, can produce chiral allylic alcohols with very high enantiomeric excess, which are versatile precursors for heterocycles. organic-chemistry.org While not applied directly to this compound in the cited literature, these catalytic systems, particularly those using palladium rsc.org or copper beilstein-journals.org, provide established frameworks for achieving the desired stereocontrol.

The synthesis of the related compound (S)-2-phenylmorpholine has been achieved by the deprotection of (S)-2-phenyl-morpholine-4-carboxylic acid tert-butyl ester using hydrochloric acid, demonstrating a common final step in a multi-step enantioselective sequence. chemicalbook.com

Reactivity at the Morpholine Nitrogen Atom

The nitrogen atom within the morpholine ring of this compound is a key site for chemical reactions due to its nucleophilic and basic nature. This allows for a variety of derivatization reactions, including alkylation and acylation, which are fundamental for modifying the compound's structure and properties.

Nucleophilic Reactivity and Derivatization

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to react with various electrophiles, leading to the formation of new chemical bonds and the derivatization of the molecule. The reactivity of the nitrogen can be influenced by the steric hindrance imposed by the adjacent 2-bromophenyl group.

Derivatization of the morpholine nitrogen is a common strategy to introduce new functional groups and build more complex molecular architectures. For instance, the nitrogen can participate in reactions to form quaternary ammonium (B1175870) salts, which can alter the solubility and biological activity of the parent compound.

Alkylation and Acylation Reactions

Alkylation and acylation are two of the most important classes of reactions involving the morpholine nitrogen of this compound. These reactions are widely used to introduce alkyl and acyl groups, respectively, onto the nitrogen atom.

Alkylation Reactions: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides. For example, reaction with methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) can yield the corresponding N-alkylated quaternary ammonium salt. Such reactions typically proceed via an SN2 mechanism.

Acylation Reactions: Acylation of the morpholine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. scielo.org.mx For instance, reaction with acetyl chloride (AcCl) in the presence of a base like pyridine (B92270) results in the formation of the corresponding N-acetylated derivative. This reaction is useful for introducing an amide functional group, which can significantly impact the electronic and steric properties of the molecule.

Table 1: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Methyl Iodide (MeI) | Quaternary ammonium salt |

| N-Acylation | Acetyl Chloride (AcCl) | Acetylated morpholine derivative |

Transformations Involving the Bromophenyl Substituent

The bromophenyl group of this compound is a versatile handle for a wide array of chemical transformations. The presence of the bromine atom allows for cross-coupling reactions, reductive and oxidative processes, and aromatic substitution reactions, enabling the introduction of diverse functionalities onto the phenyl ring.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Aryl Functionalization

The bromine atom on the phenyl ring is a key feature that enables participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex biaryl structures and other derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. acs.orggre.ac.ukvulcanchem.comresearchgate.netresearchgate.net This method is widely used for the synthesis of biaryl compounds. gre.ac.uk The reaction conditions can be tailored to achieve high yields and tolerate a wide range of functional groups. acs.orgresearchgate.net

Stille Coupling: The Stille coupling reaction pairs the bromophenyl group with an organotin compound in the presence of a palladium catalyst. numberanalytics.comsynarchive.comresearchgate.netnih.govevitachem.com This reaction is known for its mild conditions and tolerance of various functional groups. numberanalytics.comresearchgate.net The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the coupled product. numberanalytics.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromophenyl group, catalyzed by a nickel or palladium complex. wikipedia.orgnih.govorganic-chemistry.orgnih.govuni-muenchen.de This reaction is particularly useful for forming C-C bonds and can be applied to a wide range of substrates. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., Arylboronic acid) | Palladium | Forms biaryl compounds, good functional group tolerance. acs.orggre.ac.ukresearchgate.net |

| Stille | Organotin | Palladium | Mild reaction conditions, tolerant of many functional groups. numberanalytics.comresearchgate.net |

| Negishi | Organozinc | Palladium or Nickel | Versatile for C-C bond formation. wikipedia.orgorganic-chemistry.orgnih.gov |

Reductive and Oxidative Transformations of the Bromine Atom

The bromine atom on the phenyl ring can undergo both reductive and oxidative transformations, further expanding the synthetic utility of this compound.

Reductive Transformations: The carbon-bromine bond can be cleaved through reductive processes. Catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, can be employed for the debromination of the phenyl ring, yielding the corresponding phenylmorpholine derivative.

Oxidative Transformations: While direct oxidation of the bromine atom itself is not a common transformation, the bromophenyl group can participate in oxidative coupling reactions. For example, oxidative Mizoroki–Heck reactions can be performed under certain conditions. rsc.org Additionally, the presence of the bromine atom can influence the regioselectivity of oxidative reactions on other parts of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents.

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom can be displaced by strong nucleophiles under certain conditions, such as high temperatures or in the presence of a catalyst. For example, the bromine can be substituted by amines or thiols in the presence of a copper catalyst. This allows for the introduction of a variety of nitrogen- and sulfur-containing functional groups onto the aromatic ring.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical aspect influencing its storage, handling, and application. While direct and comprehensive studies on the degradation of this specific compound are not extensively documented in publicly available literature, its stability can be inferred from the known reactivity of its constituent parts: the bromophenyl group and the morpholine ring. Degradation is likely to proceed through pathways common to brominated aromatic compounds and morpholine derivatives, including photodegradation, oxidative degradation, and thermal decomposition.

General Stability:

Under standard laboratory conditions, morpholine and its derivatives are generally considered to be chemically stable. One industrial supplier notes that 4,4-Dithiodimorpholine, a related compound, is stable under normal conditions but may degrade when exposed to strong oxidizing agents or excessive heat. atamanchemicals.com Similarly, morpholine itself is noted to decompose reasonably slowly in the absence of oxygen at high temperatures and pressures, such as in power plant steam systems. wikipedia.org This suggests that this compound would exhibit reasonable stability under controlled, inert conditions.

Degradation of the Bromophenyl Moiety:

The presence of the bromine atom on the phenyl ring introduces a potential site for degradation, particularly through photolytic pathways.

Photodegradation: Brominated aromatic compounds are known to undergo photodegradation upon exposure to UV light. nih.govua.esmdpi.com The primary mechanism is often reductive debromination, where the carbon-bromine (C-Br) bond is cleaved. nih.govua.es Studies on brominated flame retardants (BFRs) indicate that the C-Br bond at the ortho position is particularly susceptible to elongation in its first excited state, suggesting a higher reactivity for this position. nih.govua.es This implies that the ortho-bromo substituent in this compound could be a primary site for photo-induced degradation. The process can be influenced by the solvent and the presence of photocatalysts, potentially leading to the formation of less brominated or debrominated phenylmorpholine, as well as hydroxylated and other oxidized products. nih.govua.esacs.org The photodegradation of BFRs has been shown to produce lower brominated congeners and, in some cases, brominated dibenzofurans and dioxins, though the formation of the latter is context-dependent. acs.org

Degradation of the Morpholine Ring:

The morpholine ring can degrade under various stress conditions, including oxidation, thermal stress, and microbial action.

Oxidative and Photo-oxidative Degradation: The morpholine ring is susceptible to oxidation. Quantum chemical studies on morpholine oxidation by Cytochrome P450 suggest that the reaction proceeds via hydrogen atom abstraction, leading to hydroxylation. researchgate.net This initial step can be followed by the cleavage of a C-N bond, forming products like 2-(2-aminoethoxy)acetaldehyde. researchgate.net In the case of the antibiotic linezolid, which contains a morpholine substituent, photo-oxidative decomposition has been observed. colab.ws This process involves the oxidation of the morpholine ring, followed by a carbon-carbon bond scission, resulting in degradants containing a formyloxyethylformamide group. colab.ws Subsequent hydrolysis can yield an N-2-hydroxyethylformamide derivative. colab.ws

Microbial Degradation: Certain microorganisms, such as Mycobacterium strains, are capable of degrading morpholine. nih.gov The degradation pathway often involves a cytochrome P-450 monooxygenase that catalyzes the initial cleavage of the C-N bond in the morpholine ring. nih.gov This enzymatic process leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov

Thermal Degradation: Studies on the combustion chemistry of morpholine indicate that at high temperatures, self-breakdown reactions can prevail over oxidative decomposition. acs.org This thermal decomposition can lead to the formation of smaller molecules like ethenol and ethenamine. acs.org Another study on the thermal degradation of morpholine in the context of CO2 capture showed it to be more thermally stable than monoethanolamine (MEA) under the tested stripper operating conditions. researchgate.net

Hydrolytic Stability: The morpholine ring itself is generally considered to be relatively stable towards hydrolysis. However, the stability of morpholine-containing compounds can be pH-dependent. For instance, in the degradation of 4-morpholinoaniline, the morpholine ring remained intact while the aniline portion of the molecule underwent hydrolysis. ku.edu The pKa of the morpholine nitrogen is approximately 4.9, which influences its protonation state and reactivity in aqueous solutions. ku.edu

Based on this information, potential degradation pathways for this compound under various stress conditions can be proposed. Hydrolysis is less likely to be a primary degradation route for the core structure compared to photodegradation and oxidation.

Interactive Data Tables

The following tables summarize potential degradation products based on studies of related structures.

Table 1: Potential Degradation Products from the Bromophenyl Moiety

| Degradation Pathway | Stress Condition | Potential Products | Reference |

| Photodegradation | UV Irradiation | 2-Phenylmorpholine (from debromination) | nih.gov, ua.es |

| Photodegradation | UV Irradiation | Hydroxylated phenylmorpholine derivatives | acs.org |

| Photodegradation | UV Irradiation | Lower brominated congeners | acs.org |

Table 2: Potential Degradation Products from the Morpholine Ring

| Degradation Pathway | Stress Condition | Potential Products | Reference |

| Photo-oxidation | UV Light / Oxidation | Formyloxyethylformamide derivatives | colab.ws |

| Photo-oxidation | UV Light / Oxidation | N-2-Hydroxyethylformamide derivatives | colab.ws |

| Enzymatic/Microbial | Cytochrome P450 / Microbes | 2-(2-Aminoethoxy)acetate | nih.gov |

| Enzymatic/Microbial | Cytochrome P450 / Microbes | Glycolate | nih.gov |

| Thermal Decomposition | High Temperature | Ethenol | acs.org |

| Thermal Decomposition | High Temperature | Ethenamine | acs.org |

| Oxidative Degradation | Cytochrome P450 | 2-(2-aminoethoxy)acetaldehyde | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 2 Bromophenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A detailed analysis of the ¹H NMR spectrum would provide information on the chemical environment of each proton in the 2-(2-Bromophenyl)morpholine molecule. The expected spectrum would show distinct signals for the protons on the bromophenyl ring and the morpholine (B109124) ring. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be reported in a data table. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), while the protons of the morpholine ring would be found in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbon attached to the bromine atom on the phenyl ring would have a characteristic chemical shift, as would the carbons of the morpholine ring, particularly those bonded to nitrogen and oxygen. A data table would list the chemical shift for each carbon atom.

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques would be employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the proton-proton networks within the bromophenyl and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal longer-range correlations between protons and carbons (typically over two or three bonds), providing crucial information for assembling the complete molecular structure and confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C-N and C-O stretching from the morpholine ring, and C-Br stretching. An interactive data table would list the vibrational frequencies and their corresponding assignments.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy would provide complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds. The Raman spectrum would show characteristic bands for the aromatic ring breathing modes and other skeletal vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint. For this compound, high-resolution and electrospray ionization techniques are particularly informative.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of a molecule. By measuring the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.

For this compound (C10H12BrNO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Experimental HRMS analysis of a pure sample should yield a mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby verifying the compound's molecular formula. The analysis is often performed on the protonated molecule, [M+H]⁺, or other adducts.

Table 1: Theoretical and Expected HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃BrNO⁺ | 242.01750 |

| [M+Na]⁺ | C₁₀H₁₂BrNNaO⁺ | 263.99944 |

Data is based on predicted values. Experimental results are expected to be in close agreement.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like morpholine derivatives, allowing for the analysis of intact molecular ions with minimal fragmentation. rsc.org In ESI-MS, the primary ion observed for this compound is typically the protonated molecule, [M+H]⁺, at m/z ≈ 242.02 and 244.02, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide critical data for structural elucidation. nih.govwvu.edu The fragmentation pattern of this compound would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the morpholine ring and the bond connecting it to the bromophenyl group.

Plausible Fragmentation Pathways:

Cleavage of the Morpholine Ring: The morpholine ring can undergo cleavage, leading to characteristic neutral losses. For instance, the loss of a C₂H₄O fragment is a common pathway for morpholine-containing structures.

Loss of the Bromophenyl Group: Scission of the C-C bond between the morpholine and phenyl rings would result in ions corresponding to the bromophenyl moiety or the charged morpholine ring.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of this compound ([M+H]⁺)

| Proposed Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure/Origin |

|---|---|---|

| 242.0 | [M+H]⁺ | Protonated parent molecule |

| 184.0 | [C₆H₅Br]⁺ | Loss of the morpholine ring |

| 157.0 | [C₆H₅Br]⁺ | Bromophenyl cation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. nih.gov The absorption profile is directly related to the presence of chromophores—functional groups capable of absorbing UV or visible radiation.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the bromophenyl group. The parent morpholine molecule exhibits weak absorptions at short wavelengths, with an onset around 255 nm corresponding to n → σ* transitions. rsc.org The introduction of the aromatic bromophenyl ring, a significant chromophore, is expected to produce strong absorptions at longer wavelengths due to π → π* transitions.

The spectrum would likely show characteristic absorption bands similar to other substituted benzenes. The presence of the bromine atom and the morpholine substituent may cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to unsubstituted benzene.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected λₘₐₓ (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~210 nm | π → π* | Benzene ring (E2-band) |

These values are estimations based on typical spectra of related aromatic compounds. The exact positions and intensities of the absorption maxima can be influenced by the solvent used. orapuh.org

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. nih.govmdpi.com

For this compound, a single-crystal X-ray diffraction study would be expected to reveal the following key structural features:

Conformation of the Morpholine Ring: The six-membered morpholine ring is anticipated to adopt a stable chair conformation, which is its most common and lowest-energy form. nih.gov

Relative Orientation: The analysis would define the spatial orientation of the 2-bromophenyl group relative to the morpholine ring.

Intermolecular Interactions: The crystal packing would likely be stabilized by weak intermolecular interactions. Given the structure, potential C-H···O or C-H···π interactions could play a role in the formation of the supramolecular architecture.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 10.5 |

| b (Å) | 12.0 - 15.0 |

| c (Å) | 9.0 - 11.0 |

| β (°) | 95 - 105 |

| Z (molecules/unit cell) | 4 |

This data is illustrative of what might be expected for a compound of this type and is not based on reported experimental results.

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique serves as a crucial check for the purity and stoichiometric integrity of a synthesized sample.

The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula, C10H12BrNO. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition. researchgate.net

Table 5: Elemental Composition of this compound (C₁₀H₁₂BrNO)

| Element | Symbol | Atomic Weight | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.011 | 49.61% |

| Hydrogen | H | 1.008 | 5.00% |

| Bromine | Br | 79.904 | 33.00% |

| Nitrogen | N | 14.007 | 5.79% |

Computational and Theoretical Investigations of 2 2 Bromophenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. For 2-(2-Bromophenyl)morpholine, these methods can provide deep insights into its geometric parameters, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms.

The calculations would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the morpholine (B109124) ring would adopt a chair conformation, which is the most stable form for this heterocyclic system. The orientation of the 2-bromophenyl group relative to the morpholine ring (axial vs. equatorial) would be a key parameter to determine. The equatorial conformation is generally more stable for substituted morpholines to minimize steric hindrance. The presence of the bromine atom on the phenyl ring is anticipated to influence the electronic distribution and geometry of the aromatic system. DFT studies on other brominated aromatic compounds have shown that the C-Br bond length and the electronic properties of the ring are sensitive to the position of bromination. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative) (Note: These are hypothetical values for illustrative purposes, based on general knowledge of similar structures.)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Morpholine Ring) | ~1.47 Å |

| C-O Bond Length (Morpholine Ring) | ~1.43 Å |

| C-C Bond Length (Phenyl Ring) | ~1.39 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Bond Angle (Morpholine Ring) | ~109.5° |

| Dihedral Angle (Phenyl-Morpholine) | Variable, dependent on conformation |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would also likely be distributed over the aromatic system. The morpholine moiety, being a saturated heterocycle, would have a lesser contribution to the frontier orbitals. The HOMO-LUMO gap would provide insights into the kinetic stability and chemical reactivity of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 4.5 to 6.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential around the oxygen and nitrogen atoms of the morpholine ring, as well as on the bromine atom, due to the presence of lone pairs of electrons. The hydrogen atoms of the morpholine ring and the phenyl ring would exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between orbitals. In this compound, NBO analysis could be used to study the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. This analysis would also quantify the strength of the C-Br, C-N, and C-O bonds and provide insights into the stability of the molecule.

In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity. The bromine atom would also have a negative partial charge. The carbon atoms bonded to these heteroatoms, as well as the hydrogen atoms, would have positive partial charges. The charge distribution on the phenyl ring would be influenced by the electron-withdrawing inductive effect of the bromine atom.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted Charge (a.u.) |

|---|---|

| N (Morpholine) | -0.5 to -0.7 |

| O (Morpholine) | -0.6 to -0.8 |

| Br | -0.1 to -0.3 |

| C (attached to N and Phenyl) | +0.2 to +0.4 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide valuable information about the conformational flexibility and dynamics of molecules.

For this compound, MD simulations would be employed to explore its conformational landscape. The simulations would likely confirm that the morpholine ring predominantly exists in a chair conformation. Studies on morpholine itself have identified stable equatorial and axial NH conformations in the chair form. acs.org The simulations would also reveal the rotational dynamics of the 2-bromophenyl group and the flexibility of the molecule as a whole. The results of such simulations are important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. Computational studies on other morpholine derivatives have successfully used molecular dynamics to understand their interactions and stability. mdpi.comresearchgate.net

In Silico Prediction of Molecular Interactions and Binding Modes with Biological Targets

In silico techniques, including molecular docking and molecular dynamics simulations, are powerful tools for predicting how a compound like this compound might interact with biological targets at an atomic level. nih.govmdpi.com These computational methods are crucial in drug discovery for identifying potential protein targets and elucidating the mechanism of action before synthesis and experimental testing. amazonaws.commdpi.com

Molecular docking studies are performed to predict the preferred orientation and binding affinity of this compound when it forms a complex with a specific protein or enzyme. amazonaws.comnih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein whose structure has been determined, often through X-ray crystallography. nih.gov For morpholine-containing compounds, common biological targets include kinases, G-protein coupled receptors, and enzymes involved in the central nervous system (CNS). nih.govnih.gov

The binding mode of this compound is dictated by its structural features:

The Morpholine Ring: The nitrogen atom in the morpholine ring is a weak base and can act as a hydrogen bond acceptor, while the adjacent C-H groups can participate in weaker hydrophobic interactions. nih.gov The oxygen atom can also serve as a hydrogen bond acceptor. The flexible chair conformation of the morpholine ring allows it to adapt to the topology of various binding sites. nih.gov

The 2-Bromophenyl Group: The phenyl ring provides a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the target's binding pocket. The bromine atom is an electron-withdrawing group that can influence the electronic properties of the phenyl ring and potentially form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity. mdpi.com

Docking simulations can generate a binding score, often expressed in kcal/mol, which estimates the binding free energy and helps rank its potential efficacy against different targets. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to analyze the stability of the predicted ligand-protein complex over time, providing insights into conformational changes and the dynamic nature of the interactions. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Understanding Molecular Descriptors and Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govasianpubs.org By analyzing various physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and effective compounds. asianpubs.orgneliti.com

For a compound like this compound, a QSAR study would involve calculating a range of molecular descriptors. nih.gov These descriptors numerically represent different aspects of the molecule's topology, geometry, and electronic properties. nih.govfrontiersin.org The goal is to develop a reliable model where a combination of these descriptors can accurately predict a specific biological activity, such as inhibitory potency against an enzyme. nih.gov

Key molecular descriptors relevant for QSAR analysis of this compound include:

Hydrophobic Descriptors (e.g., LogP): This value indicates the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.

Electronic Descriptors (e.g., Dipole Moment, Partial Charges): These describe the electronic distribution within the molecule, influencing how it interacts with polar residues in a protein's active site.

Steric Descriptors (e.g., Molecular Weight, Molar Refractivity): These relate to the size and shape of the molecule, which determine its fit within a binding pocket.

Topological Descriptors (e.g., Topological Polar Surface Area - TPSA): TPSA is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

The table below presents some calculated molecular descriptors for the parent compound, which would serve as a basis for a QSAR model.

| Molecular Descriptor | Definition | Calculated Value for this compound |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 256.13 g/mol |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. | 2.5 - 2.8 (Estimated) |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | 21.26 Ų |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 2 |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 60.0 - 62.0 cm³ (Estimated) |

By creating a series of derivatives of this compound and measuring their biological activity, a QSAR model can be built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.com Such a model can reveal which descriptors have the most significant impact on activity, providing crucial insights for designing future compounds. nih.gov

Theoretical Prediction and Correlation of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.net These theoretical calculations provide valuable information that can be used to interpret experimental spectra, confirm molecular structures, and understand the electronic and vibrational properties of a compound like this compound.

Theoretical calculations can predict various spectroscopic parameters:

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ). researchgate.net These predicted shifts are then compared with experimental data to aid in the assignment of complex spectra. mdpi.com

Infrared (IR) Spectra: DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net The predicted spectrum can be compared with the experimental IR spectrum to identify characteristic functional group vibrations and confirm the molecular structure. researchgate.net

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net

The correlation between theoretical and experimental data is often excellent, though minor deviations can occur due to solvent effects and the approximations inherent in the computational methods. mdpi.com The table below illustrates the type of data generated from such theoretical predictions for this compound, based on its known structure.

| Spectroscopic Parameter | Structural Moiety | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ) | Aromatic Protons (C₆H₄) | 7.0 - 7.8 ppm | 7.0 - 8.0 ppm |

| ¹H NMR Chemical Shift (δ) | Morpholine Protons (-CH₂-N, -CH₂-O) | 2.8 - 4.2 ppm | 2.5 - 4.5 ppm |

| ¹H NMR Chemical Shift (δ) | N-H Proton | 1.5 - 3.0 ppm (variable) | 1.0 - 4.0 ppm (broad) |

| ¹³C NMR Chemical Shift (δ) | Aromatic Carbons (C-Br) | ~122 ppm | 110 - 125 ppm |

| ¹³C NMR Chemical Shift (δ) | Aromatic Carbons (C-H) | 125 - 135 ppm | 120 - 140 ppm |

| ¹³C NMR Chemical Shift (δ) | Morpholine Carbons (-CH₂-N, -CH₂-O) | 45 - 70 ppm | 40 - 75 ppm |

| IR Absorption (cm⁻¹) | N-H Stretch | ~3350 cm⁻¹ | 3300 - 3500 cm⁻¹ |

| IR Absorption (cm⁻¹) | C-H Stretch (Aromatic) | ~3050 cm⁻¹ | 3000 - 3100 cm⁻¹ |

| IR Absorption (cm⁻¹) | C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | 2850 - 3000 cm⁻¹ |

| IR Absorption (cm⁻¹) | C-O-C Stretch (Ether) | ~1115 cm⁻¹ | 1080 - 1150 cm⁻¹ |

By comparing the computationally predicted spectra with experimental results, researchers can gain a high degree of confidence in the structural assignment and a deeper understanding of the molecule's properties. researchgate.net

Research Applications and Future Directions for 2 2 Bromophenyl Morpholine Based Systems

2-(2-Bromophenyl)morpholine as a Key Building Block in Advanced Organic Synthesis

The utility of this compound as a foundational element in synthetic chemistry is rooted in its dual functionality: the reactive aryl bromide and the nucleophilic secondary amine within the morpholine (B109124) ring.

The 2-bromophenyl group is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse molecular fragments, paving the way for the construction of elaborate heterocyclic systems. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (amination), and cyanation can be employed to transform the bromo-substituent into more complex functionalities. This versatility enables the synthesis of novel polycyclic structures where the morpholine unit is fused or linked to other ring systems, a common strategy in the design of biologically active molecules. e3s-conferences.org The morpholine ring itself can influence the stereochemical outcome of reactions and provide a rigid conformational anchor for the newly synthesized architectures.

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.orgmdpi.com The structure of this compound makes it a promising candidate for the design of novel MCRs. The secondary amine of the morpholine ring can participate as the amine component in well-known MCRs like the Ugi or Mannich reactions. nih.govmdpi.com Furthermore, the aryl bromide provides an opportunity for post-MCR modification. A synthetic strategy could involve performing an MCR utilizing the morpholine nitrogen, followed by a cross-coupling reaction at the bromine position to introduce another point of diversity. This "MCR-then-diversification" approach could efficiently generate large libraries of structurally complex and diverse compounds for high-throughput screening.

Development of Novel Molecular Probes and Chemical Tools for Biological Research

Molecular imaging probes are essential for visualizing and understanding biological processes at the molecular level in living systems. nih.gov An effective probe typically consists of a targeting moiety that binds to a specific biomolecule and a signaling component (e.g., a fluorophore or a radionuclide) for detection. mdpi.com this compound serves as an excellent starting point for the development of such tools. The core morpholine-phenyl structure can be optimized as the targeting scaffold. The bromine atom acts as a convenient chemical handle for conjugating various reporter groups through stable bond formation, leveraging the same cross-coupling reactions mentioned previously. This allows for the modular synthesis of a range of probes for different imaging modalities, such as positron emission tomography (PET) or fluorescence microscopy, to study specific biological targets in vitro and in vivo. mdpi.com

Design and Synthesis of Derivatives for Structure-Mechanistic Studies in Chemical Biology

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry and chemical biology. nih.gov this compound is an ideal scaffold for systematic SAR studies. By methodically modifying different parts of the molecule, researchers can probe the specific interactions between the compound and its biological target. The aryl bromide is particularly amenable to such modifications, allowing for the exploration of a wide range of substituents at the 2-position of the phenyl ring. These substitutions can systematically alter the steric, electronic, and lipophilic properties of the molecule. Similarly, the nitrogen atom of the morpholine ring can be functionalized to explore the impact of different substituents on binding affinity and selectivity.

| Modification Site | Reaction Type | Potential New Substituent (R) | Property to Investigate |

|---|---|---|---|

| Phenyl Ring (at Br position) | Suzuki Coupling | Aryl, Heteroaryl | Steric bulk, π-stacking interactions |

| Phenyl Ring (at Br position) | Sonogashira Coupling | Alkynyl groups | Introduction of rigidity, probing linear binding channels |

| Phenyl Ring (at Br position) | Buchwald-Hartwig Amination | -NR'R'' | Hydrogen bonding potential, basicity |

| Phenyl Ring (at Br position) | Cyanation | -CN | Electronic effects, dipole interactions |

| Morpholine Nitrogen | Alkylation / Reductive Amination | Alkyl, Benzyl groups | Lipophilicity, steric hindrance near the core |

| Morpholine Nitrogen | Acylation | -C(O)R' | Removal of basicity, introduction of H-bond acceptors |

Potential in Advanced Materials Chemistry and Polymer Science Research

The application of this compound is not limited to the life sciences. Its reactive nature also presents opportunities in materials science. Aryl bromides are valuable monomers in the synthesis of conjugated polymers through reactions like Suzuki-Miyaura or Stille polycondensation. Incorporating the this compound unit into a polymer backbone could imbue the resulting material with unique properties. The morpholine moiety could enhance solubility in polar solvents, provide sites for post-polymerization modification, or influence the material's self-assembly and morphological characteristics. Such functional polymers could find applications in organic electronics, sensor technology, or as specialized coatings. Furthermore, the compound could be used as a functional additive or building block in the creation of novel supramolecular structures and metal-organic frameworks (MOFs).

Emerging Research Challenges and Opportunities in this compound Chemistry

While the potential applications of this compound are vast, several challenges and opportunities lie ahead. A primary challenge is the development of efficient and stereoselective synthetic routes to access this specific isomer in high purity. Overcoming this hurdle is critical for its widespread adoption as a building block.

The opportunities, however, are substantial. There is a clear need to explore the full scope of its reactivity in both standard and multicomponent organic reactions. A significant opportunity exists in synthesizing a diverse library of derivatives and screening them against various biological targets to uncover novel therapeutic leads. The systematic investigation of this scaffold could lead to breakthroughs in designing targeted therapies for a range of diseases. mdpi.com In materials science, the incorporation of this building block into polymers and other advanced materials remains a largely unexplored but promising frontier. mdpi.com

| Research Area | Specific Opportunity | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Development of novel MCRs using the scaffold. | Rapid generation of chemical libraries for drug discovery. |

| Medicinal Chemistry | Synthesis and screening of derivatives against kinases, GPCRs, etc. | Discovery of new drug candidates with improved properties. |

| Chemical Biology | Design of fluorescent or radiolabeled probes for target validation. | New tools to study disease mechanisms. |

| Polymer Science | Use as a monomer for functional conjugated polymers. | Development of new materials for electronics and sensors. |

| Catalysis | Development as a ligand for transition metal catalysis. | New catalysts for efficient and selective chemical synthesis. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Bromophenyl)morpholine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromophenyl precursors (e.g., 2-bromophenylacetonitrile) can undergo cyclization with morpholine derivatives under basic conditions. Key steps include optimizing reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve yield . Characterization via H/C NMR and HPLC ensures purity (>95%) and structural confirmation .

Q. How is this compound characterized in academic research?

Standard techniques include:

- Spectroscopy : H NMR (δ 7.2–7.8 ppm for aromatic protons), C NMR (δ 120–140 ppm for C-Br), and FT-IR (C-Br stretch at ~550 cm) .

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 256.08) .

Q. What safety precautions are critical when handling this compound?

The compound is harmful upon inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) and work in a fume hood. Waste disposal must comply with halogenated organic waste protocols. Acute toxicity data (e.g., LD > 200 mg/kg in rodents) suggest moderate hazard .

Advanced Research Questions

Q. How can reaction intermediates of this compound be stabilized during synthesis?

Intermediates like bromophenyl-enamines or morpholine adducts are prone to hydrolysis. Stabilization strategies include:

Q. What computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as HOMO-LUMO gaps (ΔE ≈ 5.2 eV), to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets (e.g., kinases or GPCRs) for pharmacological applications .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from stereoisomerism or impurities. Solutions include:

Q. What role does this compound play in supramolecular chemistry?

The bromophenyl group participates in halogen bonding (C-Br···N/O interactions) to stabilize crystal lattices. For example, in cocrystals with morpholine sulfonamides, Br atoms form non-covalent bonds (2.9–3.2 Å) with electron-rich moieties, enabling controlled self-assembly .

Methodological Considerations

Q. How to optimize catalytic systems for cross-coupling reactions involving this compound?

Pd-based catalysts (e.g., Pd(PPh)) in Suzuki-Miyaura couplings require:

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix effects (e.g., plasma proteins) interfere with LC-MS/MS detection. Mitigation strategies:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%).

- Internal standards : Deuterated analogs (e.g., -morpholine) normalize signal variability.

- Ion suppression studies : Evaluate using post-column infusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.